molecular formula C7H7BrN2O B12282083 7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol

7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol

Cat. No.: B12282083
M. Wt: 215.05 g/mol
InChI Key: YQSPTOITZLTDOL-UHFFFAOYSA-N
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Description

7-Bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol is a chemical compound with the molecular formula C7H7BrN2O . It belongs to the class of azaindoles, which are recognized as privileged scaffolds in medicinal chemistry due to their widespread presence in biologically active molecules . The pyrrolo[3,2-c]pyridine core is considered a biologically isosteric replacement for indole, playing a significant role in various life processes and serving as the core structure in many pharmaceuticals . Recent scientific literature highlights the substantial research value of the 1H-pyrrolo[3,2-c]pyridine scaffold in the design and synthesis of novel anticancer agents . Studies have demonstrated that derivatives based on this rigid heterocyclic system can function as potent colchicine-binding site inhibitors (CBSIs) . These compounds work by inhibiting tubulin polymerization, which disrupts microtubule dynamics—a critical component of the cell cytoskeleton . This mechanism leads to cell cycle arrest during the G2/M phase and subsequently induces apoptosis (programmed cell death) in cancer cells . As a brominated derivative, this compound serves as a versatile synthetic intermediate or building block. The bromo substituent at the 7-position allows for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . This makes it a valuable tool for medicinal chemists aiming to develop new therapeutic candidates, particularly in the ongoing search for effective antitumor agents targeting microtubules . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

7-bromo-1,2,3,3a-tetrahydropyrrolo[3,2-c]pyridin-6-one

InChI

InChI=1S/C7H7BrN2O/c8-5-6-4(1-2-9-6)3-10-7(5)11/h3-4,9H,1-2H2

InChI Key

YQSPTOITZLTDOL-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C(=O)N=CC21)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol typically involves the bromination of pyrrolo[3,2-c]pyridine derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-c]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol has been explored for its potential as an active pharmaceutical ingredient (API). Its structural similarity to other biologically active compounds suggests its utility in drug discovery.

  • Case Study: Anticancer Activity
    Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the pyrrolo-pyridine structure have led to enhanced activity against breast and lung cancer cells, making it a candidate for further development in anticancer therapies .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It can participate in various reactions such as:

  • Cross-Coupling Reactions : The bromine atom allows for nucleophilic substitution reactions, facilitating the formation of complex organic molecules.
  • Cyclization Reactions : Its structure enables cyclization processes that are crucial for synthesizing other heterocycles.

Example Reaction:
In a recent study, researchers utilized 7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol in a palladium-catalyzed cross-coupling reaction with aryl boronic acids to synthesize novel pyrrolo-pyridine derivatives with potential biological activity .

Material Science

The unique electronic properties of 7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol make it suitable for applications in material science.

  • Conductive Polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity.

Research Insight :
Studies have shown that incorporating this compound into conductive polymers results in improved charge transport properties, which is beneficial for applications in organic electronics and sensors .

Mechanism of Action

The mechanism of action of 7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share core similarities with 7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol but differ in substituent placement, fused ring systems, or functional groups:

Table 1: Key Structural Differences
Compound Name Core Structure Substituents Molecular Formula Key Features
7-Bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol Pyrrolo[3,2-c]pyridine -Br (C7), -OH (C6) C7H7BrN2O Hydroxyl enhances polarity; bromine enables cross-coupling reactions .
6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine () Pyrrolo[3,2-c]pyridine -Br (C6), -CH3 (C7) C8H7BrN2 Methyl group increases lipophilicity; bromine at C6 may alter reactivity .
3,3-Dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one () Pyrrolo[3,2-c]pyridinone -Br (C3), -Cl (C6), -O (C2) C7H3Br2ClN2O Ketone group introduces polarity; dibromo substitution enhances steric hindrance .
3-Amino-6-bromo-1H-pyrrolo[3,2-b]pyridin-7-ol () Pyrrolo[3,2-b]pyridine -Br (C6), -OH (C7), -NH2 (C3) C7H6BrN3O Amino and hydroxyl groups increase hydrogen-bonding potential; different ring fusion alters electronic properties .

Key Observations :

  • Bromination using NBS () is efficient for introducing bromine at electron-rich positions.
  • Substitution reactions (e.g., NaH/iodomethane) are useful for alkylation but require careful control to avoid over-reaction .

Physicochemical Properties

Table 3: Physical Properties Comparison
Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Solubility Predictions
7-Bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol 229.06 (calculated) ~1.8–2.0 >400 Moderate in polar solvents (due to -OH)
3-Amino-6-bromo-1H-pyrrolo[3,2-b]pyridin-7-ol () 228.05 2.0±0.1 440.6±40.0 Likely soluble in DMSO/DMF
6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine () 211.06 Not reported Not reported Lower solubility in water (due to -CH3)

Key Observations :

  • Hydroxyl groups (e.g., in the target compound) significantly increase boiling points and polarity compared to methyl-substituted analogs.
  • Bromine and chlorine substituents generally elevate molecular weight and density .

Biological Activity

7-Bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological properties, and pharmacological applications based on recent studies.

  • IUPAC Name : 7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol
  • Molecular Formula : C7_7H7_7BrN2_2O
  • Molecular Weight : 215.05 g/mol
  • CAS Number : 1196154-61-6
  • Structure : The compound features a pyrrolo-pyridine core structure which is significant for its biological interactions.

Synthesis

The synthesis of 7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol typically involves multi-step reactions starting from readily available pyridine derivatives. The bromination step is crucial for introducing the bromine atom at the 7-position of the pyrrole ring.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For example:

  • Antibacterial Activity : In vitro assays demonstrated that derivatives of pyrrole compounds exhibit significant antibacterial properties against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 3.12 µg/mL against Staphylococcus aureus .

Antifibrotic Activity

Research has indicated that certain derivatives of this compound could possess antifibrotic properties:

  • Mechanism of Action : The compounds were shown to inhibit collagen expression and hydroxyproline content in hepatic stellate cells (HSC-T6), suggesting their potential in treating liver fibrosis .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects:

  • Cytotoxicity Studies : Compounds similar to 7-bromo-pyrrolo derivatives have been tested for their ability to protect neuronal cells from oxidative stress-induced damage. These studies indicate a promising avenue for treating neurodegenerative diseases.

Case Studies

StudyFindings
Study 1 Evaluated the antibacterial activity of various pyrrole derivatives including 7-bromo compounds; found effective against MRSA with MIC values < 0.5 µg/mL .
Study 2 Investigated antifibrotic effects in HSC-T6 cells; showed significant reduction in collagen production with IC50 values around 45 µM .
Study 3 Assessed neuroprotective properties; indicated reduced cell death in neuronal cultures exposed to oxidative stress when treated with pyrrolo derivatives.

Pharmacological Applications

Due to its diverse biological activities, 7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol is being explored for various therapeutic applications:

  • Antibacterial Agents : Development of new antibiotics targeting resistant bacterial strains.
  • Antifibrotic Drugs : Potential use in liver disease management.
  • Neuroprotective Agents : Exploration for treatments in neurodegenerative disorders.

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